tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1341036-19-8
VCID: VC2747791
InChI: InChI=1S/C16H29NO3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)6-4-13(12-18)5-7-16/h13,18H,4-12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CCC(CC2)CO)CC1
Molecular Formula: C16H29NO3
Molecular Weight: 283.41 g/mol

tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate

CAS No.: 1341036-19-8

Cat. No.: VC2747791

Molecular Formula: C16H29NO3

Molecular Weight: 283.41 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate - 1341036-19-8

Specification

CAS No. 1341036-19-8
Molecular Formula C16H29NO3
Molecular Weight 283.41 g/mol
IUPAC Name tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate
Standard InChI InChI=1S/C16H29NO3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)6-4-13(12-18)5-7-16/h13,18H,4-12H2,1-3H3
Standard InChI Key NREWQDPOGVEGDD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CCC(CC2)CO)CC1
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CCC(CC2)CO)CC1

Introduction

Chemical Identity and Basic Properties

tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate is characterized by a distinct chemical structure containing a spirocyclic system with a 3-azaspiro[5.5]undecane core. The compound features three main functional groups: a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen, a hydroxymethyl substituent at the 9-position, and the spirocyclic framework itself. This combination of features enables its participation in various chemical transformations and makes it a valuable intermediate in synthetic pathways.

Identification Information

The compound can be identified through several standard chemical identifiers, as summarized in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number1341036-19-8
Molecular FormulaC16H29NO3
Molecular Weight283.41 g/mol
IUPAC Nametert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate
PubChem CID92135519
InChI KeyNREWQDPOGVEGDD-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCC2(CCC(CC2)CO)CC1

The compound was first registered in chemical databases in 2015, with modification records updated as recently as February 2025, indicating ongoing research interest in this structure .

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate is essential for its handling, storage, and application in various research contexts. Table 2 presents the key physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties

PropertyValueMethod
Physical AppearanceWhite powder / Colorless oilExperimental observation
Boiling Point396.6±15.0 °CPredicted
Density1.07±0.1 g/cm³Predicted
XLogP3-AA2.9Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count3Computed by Cactvs 3.4.8.18
Rotatable Bond Count3Computed by Cactvs 3.4.8.18
Exact Mass283.21474379 DaComputed by PubChem 2.2

The compound's moderate lipophilicity (XLogP3-AA value of 2.9) suggests a balance between water solubility and membrane permeability, which could be advantageous for certain pharmaceutical applications. The presence of one hydrogen bond donor and three acceptors allows for interactions with biological targets and participation in hydrogen bonding networks.

Structural Characteristics

Core Structure and Functional Groups

The compound's structure centers around a 3-azaspiro[5.5]undecane framework, which consists of two six-membered rings joined at a single carbon atom (the spiro carbon). The nitrogen in one of the rings is protected with a Boc group (tert-butyloxycarbonyl), while the other ring contains a hydroxymethyl substituent at the 9-position.

Conformational Analysis

The spirocyclic structure introduces interesting conformational properties to the molecule. The spiro junction forces the two rings to be perpendicular to each other, creating a rigid three-dimensional architecture. This structural rigidity can be advantageous in drug development, as it may enhance binding selectivity to specific biological targets.

Synthesis Methods

General Synthetic Approaches

The synthesis of tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate typically involves multi-step organic reactions designed to construct the spirocyclic framework and introduce the functional groups in a controlled manner. These synthetic routes are strategically designed to optimize yield and purity.

Common solvents utilized in these reactions include dichloromethane and ethanol, with reactions conducted under carefully controlled conditions to ensure selectivity and yield. The synthesis often involves protection-deprotection strategies, particularly for managing the nitrogen functionalities.

Applications and Biological Relevance

Pharmaceutical Applications

tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate serves as a valuable building block in organic synthesis, particularly in the development of complex molecules with potential therapeutic applications. Its primary application is reported to be in the production of Active Pharmaceutical Ingredients (APIs) .

The spirocyclic structure provides a rigid scaffold that can be further functionalized to create compounds with specific biological activities. This rigidity can be advantageous in developing drugs with enhanced selectivity for their targets.

Relationship to Bioactive Compounds

Compounds with similar spirocyclic structures have been found to exhibit significant biological activities, including anti-inflammatory, antioxidant, and antifungal properties. Specifically, related 3,9-diazaspiro[5.5]undecane-based compounds have been investigated as γ-aminobutyric acid type A receptor (GABAAR) antagonists .

Structure-Activity Relationships

Functional Group Contributions

The hydroxymethyl group at the 9-position introduces a point of hydrogen bonding that can be critical for interactions with biological targets. This functional group also provides a handle for further chemical modifications, expanding the compound's utility in medicinal chemistry.

The Boc protecting group on the nitrogen atom serves dual purposes: it protects the amine during synthetic manipulations and modulates the basicity and nucleophilicity of the nitrogen. This protection can be selectively removed under acidic conditions to reveal the free amine for further functionalization.

Related Compounds and Their Activities

Research on structurally related compounds, particularly those sharing the 3,9-diazaspiro[5.5]undecane core, has revealed interesting structure-activity relationships. For example, the study mentioned in search result investigated the effect of various substituents on binding affinity to GABAARs.

This research found that replacement of an acetamide with a benzamide moiety resulted in a 70-fold improvement in binding affinity, while compounds with polar and electron-donating substituents in specific positions showed submicromolar binding affinities . These findings could guide the development of derivatives of tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate with enhanced biological activities.

ParameterDetails
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Handling of the compound requires caution due to its chemical properties. It should be handled with appropriate protective equipment, including gloves, eye protection, and adequate ventilation.

Research Applications

As a Synthetic Intermediate

One of the primary research applications of tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate is its use as an intermediate in the synthesis of more complex molecules. The compound's functional groups provide multiple points for further chemical transformations:

  • The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups through substitution reactions

  • The Boc protecting group can be removed to reveal a secondary amine, which can then be functionalized through alkylation, acylation, or other reactions

  • The spirocyclic core provides a rigid scaffold for building more complex structures

Future Research Directions

Biological Evaluation

Given the structural similarity to compounds with known biological activities, further research could focus on evaluating the biological properties of tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate and its derivatives. Potential areas of investigation include:

  • Screening for GABAAR modulatory activity, given the relationship to known GABAAR antagonists

  • Evaluation of anti-inflammatory, antioxidant, or antifungal properties

  • Assessment of potential neuroprotective effects

  • Investigation of structure-activity relationships through systematic modification of the core structure

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